Ethacrynate sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethacrynsäure-Natrium ist ein starkes Schleifendiuretikum und Antihypertensivum. Es ist das Natriumsalz der Ethacrynsäure und wird hauptsächlich zur Behandlung von Flüssigkeitsansammlungen (Ödemen) und Schwellungen eingesetzt, die durch Herzinsuffizienz, Lebererkrankungen, Nierenerkrankungen oder andere medizinische Bedingungen verursacht werden . Im Gegensatz zu anderen Schleifendiuretika ist Ethacrynsäure-Natrium kein Sulfonamid, was es für Patienten mit Sulfa-Allergien geeignet macht .

Vorbereitungsmethoden

Ethacrynsäure-Natrium wird durch Neutralisation von Ethacrynsäure mit Natriumhydroxid hergestellt. Der Prozess beinhaltet das Auflösen von Ethacrynsäure in einem organischen Lösungsmittel und die anschließende Zugabe einer äquimolaren Menge an Natriumhydroxid zur Bildung von Ethacrynsäure-Natrium . Das Produkt wird dann als steriles, gefriergetrocknetes Pulver isoliert .

Analyse Chemischer Reaktionen

Ethacrynsäure-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ethacrynsäure-Natrium kann oxidiert werden, um je nach den verwendeten Bedingungen und Reagenzien verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Ethacrynsäure-Natrium wieder in Ethacrynsäure oder andere Derivate umwandeln.

Substitution: Ethacrynsäure-Natrium kann Substitutionsreaktionen eingehen, bei denen das Natriumion durch andere Kationen ersetzt wird

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Ethacrynsäure-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die sich mit Diuretika und deren Mechanismen befassen.

Biologie: Ethacrynsäure-Natrium wird in Studien verwendet, die sich auf den zellulären Ionentransport und den Flüssigkeitshaushalt beziehen.

Medizin: Es wird in der klinischen Forschung zur Behandlung von Ödemen im Zusammenhang mit Herzinsuffizienz, Leberzirrhose und Nierenerkrankungen eingesetzt

Industrie: Ethacrynsäure-Natrium wird in der pharmazeutischen Industrie zur Herstellung von Diuretika eingesetzt.

Wirkmechanismus

Ethacrynsäure-Natrium wirkt, indem es den Symport von Natrium, Kalium und Chlorid hauptsächlich im aufsteigenden Ast der Henleschen Schleife sowie in den proximalen und distalen Tubuli hemmt. Diese Hemmung führt zur Ausscheidung dieser Ionen, erhöhter Harnausscheidung und Reduktion der extrazellulären Flüssigkeit . Zu den molekularen Zielstrukturen gehört der Natrium-Kalium-Chlorid-Cotransporter (NKCC2) in der dicken aufsteigenden Schleife der Henleschen Schleife .

Wirkmechanismus

Ethacrynate sodium acts by inhibiting the symport of sodium, potassium, and chloride primarily in the ascending limb of the loop of Henle, as well as in the proximal and distal tubules. This inhibition results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid . The molecular targets include the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending loop of Henle .

Vergleich Mit ähnlichen Verbindungen

Ethacrynsäure-Natrium ist unter den Schleifendiuretika einzigartig, da es kein Sulfonamid ist, was es für Patienten mit Sulfa-Allergien geeignet macht. Zu den ähnlichen Verbindungen gehören:

Furosemid: Ein weiteres Schleifendiuretikum, aber ein Sulfonamid.

Bumetanid: Ein starkes Schleifendiuretikum, ebenfalls ein Sulfonamid.

Torasemid: Ein weiteres Sulfonamid-Schleifendiuretikum mit einer längeren Wirkdauer im Vergleich zu Furosemid

Die nicht-sulfonamidische Struktur von Ethacrynsäure-Natrium macht es zu einer wertvollen Alternative für Patienten, die andere Schleifendiuretika nicht vertragen.

Eigenschaften

CAS-Nummer |

6500-81-8 |

|---|---|

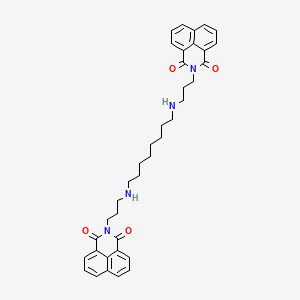

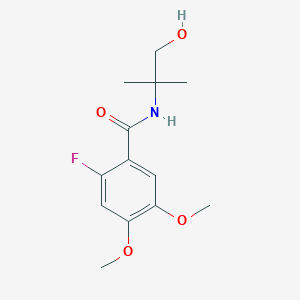

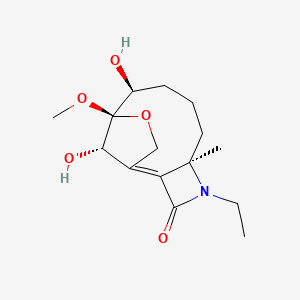

Molekularformel |

C13H12Cl2NaO4 |

Molekulargewicht |

326.12 g/mol |

IUPAC-Name |

sodium;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate |

InChI |

InChI=1S/C13H12Cl2O4.Na/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;/h4-5H,2-3,6H2,1H3,(H,16,17); |

InChI-Schlüssel |

OPVSUVQQYHPGOZ-UHFFFAOYSA-N |

SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] |

Kanonische SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl.[Na] |

Key on ui other cas no. |

6500-81-8 |

Verwandte CAS-Nummern |

58-54-8 (Parent) |

Synonyme |

Acid, Etacrynic Acid, Ethacrinic Acid, Ethacrynic Edecrin Etacrynic Acid Ethacrinic Acid Ethacrynate Sodium Ethacrynic Acid Ethacrynic Acid, Sodium Salt Hydromedin Sodium, Ethacrynate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

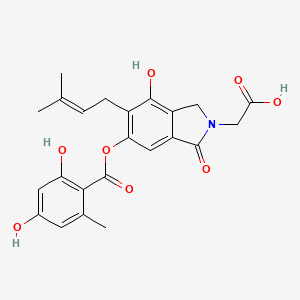

![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)